molecular formula C15H18N2O3 B2579840 N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-71-9

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2579840
CAS No.: 852368-71-9
M. Wt: 274.32
InChI Key: CHYRUBQWEWWZLU-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide compound characterized by a 2-methyl-substituted indole core linked to an α-ketoacetamide moiety. The N-substituent in this molecule is a 1-methoxypropan-2-yl group, which introduces an aliphatic ether chain, distinguishing it from other derivatives with bulkier or aromatic substituents.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(8-20-3)16-15(19)14(18)13-10(2)17-12-7-5-4-6-11(12)13/h4-7,9,17H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYRUBQWEWWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylindole and 1-methoxypropan-2-amine.

    Formation of Intermediate: The initial step involves the reaction of 2-methylindole with an acylating agent, such as oxalyl chloride, to form an intermediate 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 1-methoxypropan-2-amine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, while reduction may produce N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

N-Substituent Impact :

  • The 1-methoxypropan-2-yl group in the target compound introduces a flexible aliphatic chain with a methoxy terminus, which may enhance solubility compared to adamantane-containing analogs (e.g., 5r ) . However, the absence of bulky or aromatic groups (e.g., adamantane or 4-methoxyphenyl) may reduce binding affinity to hydrophobic enzyme pockets.
  • Aryl-substituted analogs (e.g., 5j ) exhibit moderate cytotoxicity, suggesting that aromaticity in the N-substituent contributes to target engagement .

Derivatives with heterocyclic indole substituents (e.g., isoxazole in ) demonstrate structural diversity but lack explicit bioactivity data.

Biological Activity

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its effects on various biological targets, including cancer cells and other pathological conditions.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2O3C_{13}H_{16}N_2O_3, with a molecular weight of 248.28 g/mol. Its structure is defined by the presence of an indole moiety, which is often associated with significant biological activity.

PropertyValue
Molecular FormulaC13H16N2O3C_{13}H_{16}N_2O_3
Molecular Weight248.28 g/mol
CAS Number872857-70-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including head and neck cancer models. For instance, it showed significant tumor growth inhibition in mouse xenograft models, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : It disrupts the cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : The compound activates apoptotic pathways, which are crucial for eliminating malignant cells.
  • Targeting Specific Pathways : It may inhibit specific signaling pathways involved in tumor growth and survival, although further research is needed to elucidate these pathways.

Toxicological Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity levels. Studies involving animal models have shown no significant adverse effects at therapeutic doses, making it a promising candidate for further development .

Case Studies

Several case studies have been documented regarding the application of this compound in cancer therapy:

  • Study on Head and Neck Cancer : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor size in xenograft models, demonstrating its efficacy as an anticancer agent .
  • Mechanistic Studies : Additional research focused on understanding the molecular mechanisms revealed that the compound alters gene expression profiles related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and related indole derivatives?

  • Methodological Answer : A typical synthesis involves coupling an indole-derived oxoacetamide with a methoxypropan-2-ylamine moiety. For example, indole derivatives are often functionalized at the 3-position via Friedel-Crafts acylation or condensation reactions. The methoxypropan-2-yl group can be introduced through nucleophilic substitution or amide coupling under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time, solvent (e.g., CH₂Cl₂ or DMF), and stoichiometry (e.g., excess acyl chloride) is critical to improve yields, as seen in analogous syntheses .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the indole aromatic protons (δ 7.0–7.7 ppm), methoxy group (δ ~3.3 ppm), and carbonyl resonances (δ ~165–170 ppm) should align with calculated spectra .
  • HRMS : Confirm the molecular ion [M+H]⁺ or [M+Na]⁺ with <5 ppm mass error .
  • FT-IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) bonds .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for data refinement . Key parameters include resolving the indole plane, methoxypropan-2-yl conformation, and intermolecular hydrogen bonds. For example, analogous indole-acetamides show π-π stacking and C=O···H-N interactions in crystal lattices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :

Core Modifications : Vary substituents on the indole ring (e.g., halogenation at C5 or C7) to assess electronic effects .

Side-Chain Engineering : Replace the methoxypropan-2-yl group with bulkier (e.g., adamantyl) or polar (e.g., pyridyl) moieties to probe steric and solubility impacts .

Biological Assays : Test derivatives in cytotoxicity (e.g., MTT assays on cancer cell lines) and apoptosis pathways (e.g., caspase-3/8 activation via Western blot) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-NMR Experiments : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the indole C3 and the carbonyl group .
  • Quantum Chemical Calculations : Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate assignments .
  • X-ray Validation : If crystallizable, SC-XRD provides unambiguous bond lengths/angles .

Q. What strategies mitigate low yields in the final amide coupling step of this compound?

  • Methodological Answer :

  • Activation Reagents : Use HATU or EDCI/HOBt to enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
  • Temperature Control : Stir at 0–5°C during acyl chloride formation to minimize side reactions .
  • Purification : Gradient column chromatography (e.g., CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) removes unreacted starting materials .

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity (e.g., apoptosis induction)?

  • Methodological Answer :

  • Caspase Activation Assays : Measure caspase-3/8/9 activity via fluorometric substrates in treated cells .
  • PARP Cleavage : Detect cleaved PARP (89 kDa fragment) via Western blot as an apoptosis marker .
  • ROS Measurement : Use DCFH-DA probes to assess reactive oxygen species (ROS) involvement.
  • Gene Expression Profiling : RNA-seq or qPCR to identify dysregulated apoptotic pathways (e.g., Bcl-2/Bax ratio) .

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